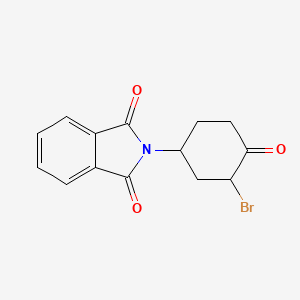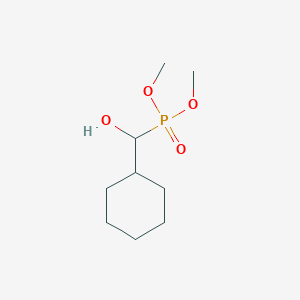
Phosphonic acid, (cyclohexylhydroxymethyl)-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (cyclohexylhydroxymethyl)-, dimethyl ester is an organophosphorus compound with significant applications in various fields. This compound is characterized by the presence of a phosphonic acid group bonded to a cyclohexylhydroxymethyl group and two methyl ester groups. It is known for its stability and versatility in chemical reactions, making it a valuable compound in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphonic acid, (cyclohexylhydroxymethyl)-, dimethyl ester can be synthesized through several methods. One common method involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester . Another method is the Kabachnik-Fields reaction, which involves the condensation of a carbonyl compound, an amine, and a phosphite . The reaction conditions typically require mild temperatures and the presence of a catalyst to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of microwave-assisted synthesis. This method accelerates the reaction process and improves yield by using microwave irradiation to enhance the reaction kinetics . The use of bromotrimethylsilane (BTMS) for silyldealkylation followed by desilylation with water or methanol is another efficient method for producing phosphonic acids .
Chemical Reactions Analysis
Types of Reactions: Phosphonic acid, (cyclohexylhydroxymethyl)-, dimethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in hydrolysis and transesterification reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . The reaction conditions vary depending on the desired product but often involve mild temperatures and the use of solvents like acetonitrile or dioxane .
Major Products Formed: The major products formed from the reactions of this compound include various phosphonate derivatives, which can be used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Phosphonic acid, (cyclohexylhydroxymethyl)-, dimethyl ester has a wide range of scientific research applications. In chemistry, it is used as a reagent in the synthesis of other organophosphorus compounds . In biology, it serves as a chelating agent and is used in imaging and diagnostic applications . In medicine, it is explored for its potential as an antiviral and anticancer agent . In industry, it is used in the production of polymers, adhesives, and ion exchange materials .
Mechanism of Action
The mechanism of action of phosphonic acid, (cyclohexylhydroxymethyl)-, dimethyl ester involves its ability to form stable complexes with metal ions and other molecules. This property makes it effective as a chelating agent and allows it to interact with various molecular targets and pathways . The presence of the phosphonic acid group enables it to participate in a range of chemical reactions, contributing to its versatility and effectiveness in different applications .
Comparison with Similar Compounds
Phosphonic acid, (cyclohexylhydroxymethyl)-, dimethyl ester can be compared with other similar compounds such as dimethyl methylphosphonate and aminophosphonates . While all these compounds contain the phosphonic acid group, this compound is unique due to the presence of the cyclohexylhydroxymethyl group, which imparts specific chemical properties and reactivity . Similar compounds include:
- Dimethyl methylphosphonate
- Aminophosphonates
- Bisphosphonates
These compounds share some common features but differ in their specific applications and chemical behavior.
Properties
CAS No. |
191866-50-9 |
|---|---|
Molecular Formula |
C9H19O4P |
Molecular Weight |
222.22 g/mol |
IUPAC Name |
cyclohexyl(dimethoxyphosphoryl)methanol |
InChI |
InChI=1S/C9H19O4P/c1-12-14(11,13-2)9(10)8-6-4-3-5-7-8/h8-10H,3-7H2,1-2H3 |
InChI Key |
OHAZFTZQGWXLJK-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(C1CCCCC1)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[2-(Ethoxycarbonyl)phenyl]ethyl}benzoic acid](/img/structure/B12571772.png)
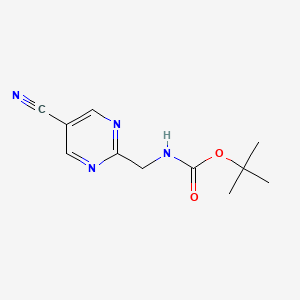
![N-(2-Methylphenyl)-N'-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B12571777.png)
![{[(3-Methylbut-1-en-1-yl)oxy]methyl}benzene](/img/structure/B12571787.png)
![Diethyl [amino(naphthalen-1-yl)methyl]phosphonate](/img/structure/B12571803.png)
![1-Benzyl-2-[(2,4-dinitrophenyl)methylidene]-1,2-dihydropyridine](/img/structure/B12571810.png)

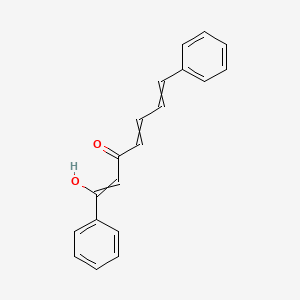
![Platinum;tricyclohexyl-[tricyclohexylphosphaniumyl-bis(2,4,6-trimethylphenyl)silyl]phosphanium](/img/structure/B12571820.png)
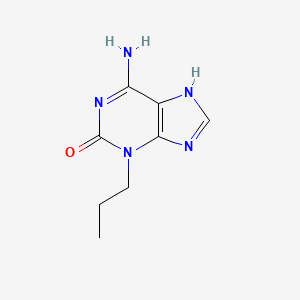
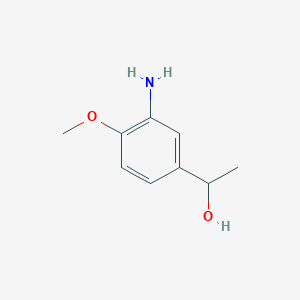
![[(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] 2-methylpropanoate](/img/structure/B12571843.png)
![N,N-Diethyl-2-{[3-(2-oxopropyl)-1H-indol-7-yl]oxy}acetamide](/img/structure/B12571860.png)
